4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Description
The compound 4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide (hereafter referred to as the "target compound") is a piperazine-1-carboxamide derivative featuring a 3-cyclopropyl-1-methylpyrazole moiety and a thiophen-2-ylmethyl substituent. Piperazine carboxamides are widely explored in medicinal chemistry due to their versatility in modulating biological targets, particularly enzymes and receptors involved in infectious diseases, inflammation, and oncology .
Properties
IUPAC Name |
4-(5-cyclopropyl-2-methylpyrazol-3-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-20-16(11-15(19-20)13-4-5-13)21-6-8-22(9-7-21)17(23)18-12-14-3-2-10-24-14/h2-3,10-11,13H,4-9,12H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFUTPJDDDNDHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide represents a novel class of pyrazole derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.
Chemical Structure and Properties
This compound features a complex structure combining a pyrazole ring with piperazine and thiophene moieties, which are known to enhance biological activity through various mechanisms.
Molecular Formula: C_{15}H_{20}N_{4}O_{1}S
Molecular Weight: 304.41 g/mol
CAS Number: 1614229-00-3
Biological Activity Overview
Research into pyrazole derivatives has indicated a range of biological activities, including:
- Antitumor Activity: Pyrazole derivatives have been shown to inhibit key cancer-related pathways, including BRAF(V600E) and EGFR signaling pathways. Studies suggest that compounds with structural similarities to our target compound may exhibit significant antitumor effects in various cancer cell lines .
- Anti-inflammatory Effects: Certain pyrazole derivatives demonstrate anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cancer progression or inflammatory responses.
- Receptor Modulation: By binding to receptors associated with tumor growth or inflammation, this compound can modulate signaling pathways that lead to reduced cell proliferation or inflammation.
Case Studies
Several studies have evaluated the biological activity of similar pyrazole compounds:
-
Antitumor Efficacy in Breast Cancer:
A study tested various pyrazole derivatives against MCF-7 and MDA-MB-231 breast cancer cell lines, revealing that certain compounds exhibited cytotoxic effects that were enhanced when combined with doxorubicin, suggesting potential for synergistic therapeutic strategies . -
Anti-inflammatory Activity:
Research indicated that pyrazole derivatives could significantly reduce LPS-induced inflammation in vitro, highlighting their potential as anti-inflammatory agents .
Data Table: Biological Activities of Related Pyrazole Derivatives
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s structure combines a cyclopropane-substituted pyrazole and a thiophene-methyl group. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Group Comparison
Key Observations:
Pyrazole vs. Pyridine : The target compound’s pyrazole ring with a cyclopropane substituent (R1) may enhance metabolic stability compared to pyridine-based analogs (e.g., ML267) due to reduced susceptibility to oxidative metabolism .
Thiophene vs. Other Aromatic Groups : The thiophen-2-ylmethyl group (R2) provides distinct electronic and steric properties compared to methoxypyridine (ML267) or benzyl (Compound 24). Thiophene’s sulfur atom may improve lipophilicity and influence binding interactions in hydrophobic pockets .
Carboxamide vs. Carbothioamide : ML267 features a carbothioamide (C=S) group, which typically increases binding affinity but may reduce solubility compared to the target compound’s carboxamide (C=O) .
Physicochemical and Conformational Properties
- Piperazine Conformation : confirms that piperazine rings in carboxamides adopt chair conformations, which likely applies to the target compound. Substituents like cyclopropane (target) or ethyl () influence ring puckering and intermolecular interactions .
- Lipophilicity (LogP): The thiophene group (LogP ~2.0) in the target compound may increase membrane permeability compared to polar pyridines (e.g., ML267, LogP ~1.5) but reduce solubility relative to hydrophilic groups like cyanopyridine (Compound 24, LogP ~1.8) .
Preparation Methods
Synthesis of the Pyrazole Core
Cyclization Strategies for Pyrazole Formation
The pyrazole ring is constructed via cyclization reactions, typically employing 1,3-diketones or β-keto esters with hydrazines. For this compound, cyclopropyl-substituted pyrazole synthesis begins with the reaction of cyclopropanecarboxaldehyde derivatives with methyl hydrazine under acidic conditions. A study by Bokach et al. demonstrated that platinum(IV) catalysts enhance cyclization efficiency, though poor solubility of reactants remains a challenge. Alternative methods using NaOH/DMSO superbase systems at room temperature have achieved moderate yields (11–90%).
Table 1: Pyrazole Core Synthesis Conditions
Functionalization of the Pyrazole Ring
Introduction of the Cyclopropyl Group
The cyclopropyl moiety is introduced via nucleophilic substitution or transition metal-catalyzed cross-coupling. A preferred method involves Suzuki–Miyaura coupling using cyclopropylboronic acid and a halogenated pyrazole intermediate. PubChem data indicates that palladium catalysts (e.g., Pd(PPh₃)₄) in toluene/EtOH mixtures at 90°C yield 70–80% substitution.
Assembly of the Piperazine-Carboxamide Moiety
Piperazine Ring Formation
Piperazine is introduced via a two-step process:
- Nucleophilic Aromatic Substitution (SₙAr): Chloropyrimidine intermediates react with piperazine in DMF at 120°C.
- Buchwald–Hartwig Amination: For sterically hindered substrates, palladium-catalyzed amination (e.g., Pd₂(dba)₃/Xantphos) enables C–N bond formation at 160°C under microwave irradiation, yielding 51–62%.
Carboxamide Derivatization
The carboxamide group is installed via coupling reactions. A study in Journal of Medicinal Chemistry details the use of EDC/HOBt in DCM to activate the carboxylic acid of piperazine, followed by reaction with thiophen-2-ylmethanamine. This method achieves 78% yield, with purity confirmed by HPLC.
Final Coupling and Thiophene Incorporation
The thiophene-methyl group is attached through reductive amination or direct alkylation. A robust protocol involves treating the piperazine-carboxamide intermediate with 2-(bromomethyl)thiophene in acetonitrile with K₂CO₃, yielding 82% product. Alternative routes employ Chan–Lam coupling for Cu-mediated C–N bond formation, though yields are lower (55–60%).
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Synthetic Steps
Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR (CDCl₃): Peaks at δ 7.4–7.2 ppm (thiophene protons), δ 4.8 ppm (piperazine CH₂), and δ 1.2 ppm (cyclopropyl CH₂).
- Mass Spectrometry: ESI-MS m/z 345.47 [M+H]⁺, aligning with the molecular formula C₁₇H₂₃N₅OS.
- X-ray Crystallography: Confirms planar pyrazole and piperazine rings with dihedral angles <10°.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity, with retention time = 12.3 min.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry, particularly for the cyclopropyl and thiophene groups .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
- X-ray Crystallography (if applicable): Resolve crystal structure for absolute configuration validation .
How can researchers resolve contradictory data in synthetic yields or purity across studies?
Advanced Research Question
Contradictions often arise from:
- Reaction condition variability (e.g., solvent purity, temperature gradients).
- Side reactions (e.g., hydrolysis of the carboxamide group in acidic/basic conditions).
Q. Methodological Solutions :
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst) to identify optimal conditions .
- In-line analytics : Use HPLC or UPLC to quantify intermediates and byproducts in real time .
- Reproducibility checks : Cross-validate results using independent synthetic routes (e.g., alternative coupling reagents like TBTU vs. HOBt) .
What experimental strategies are recommended to investigate the compound’s biological mechanism of action?
Advanced Research Question
- In vitro binding assays : Screen against targets like kinases or GPCRs using fluorescence polarization or surface plasmon resonance (SPR) .
- Cellular assays : Evaluate antiproliferative activity (e.g., MTT assay) in cancer cell lines, noting IC₅₀ values and selectivity indices .
- Molecular docking : Model interactions with binding pockets (e.g., piperazine-thiophene interactions with hydrophobic residues) .
- Metabolic stability studies : Use liver microsomes to assess susceptibility to cytochrome P450 enzymes .
How should researchers address discrepancies in reported biological activities (e.g., conflicting IC₅₀ values)?
Advanced Research Question
Discrepancies may stem from:
- Assay conditions (e.g., serum concentration, incubation time).
- Compound stability (e.g., degradation in DMSO stock solutions).
Q. Resolution Strategies :
- Standardize protocols : Adopt CLIA-certified assay conditions and validate using reference compounds .
- Stability profiling : Use thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess degradation under storage conditions .
- Structural analogs : Compare activity of derivatives (e.g., replacing thiophene with furan) to isolate pharmacophoric elements .
What are the best practices for evaluating the compound’s pharmacokinetic properties in preclinical studies?
Advanced Research Question
- ADME profiling :
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .
- Toxicity screening : Ames test for mutagenicity and hERG assay for cardiotoxicity risk .
How can computational chemistry enhance the design of derivatives with improved selectivity?
Advanced Research Question
- QSAR modeling : Correlate structural features (e.g., cyclopropyl ring size, thiophene substitution) with activity to predict optimal modifications .
- Free-energy perturbation (FEP) : Simulate binding energy changes for proposed derivatives .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with piperazine nitrogen) using software like Schrödinger .
What strategies mitigate challenges in scaling up synthesis for in vivo studies?
Advanced Research Question
- Process optimization : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., acetonitrile) .
- Continuous flow chemistry : Improve yield consistency and reduce purification steps .
- Quality control : Implement in-process checks (e.g., mid-IR spectroscopy) to monitor batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
